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Maleic anhydride, dihydroxy-, dipropionate

Polymer chemistry Thermal processing Monomer selection

Maleic anhydride, dihydroxy-, dipropionate (CAS 5837-63-8; IUPAC: 2,5-dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate; molecular formula C10H10O7; MW 242.18 g/mol) is a symmetrically diesterified derivative of dihydroxymaleic anhydride bearing two propionate ester substituents on the 3- and 4-positions of the 2,5-dihydrofuran-2,5-dione core. The compound belongs to the class of enediol-derived maleic anhydride esters, characterized by a highly electron-deficient cyclic anhydride ring conjugated to an enediol diester motif.

Molecular Formula C10H10O7
Molecular Weight 242.18 g/mol
CAS No. 5837-63-8
Cat. No. B15211320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic anhydride, dihydroxy-, dipropionate
CAS5837-63-8
Molecular FormulaC10H10O7
Molecular Weight242.18 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CC
InChIInChI=1S/C10H10O7/c1-3-5(11)15-7-8(16-6(12)4-2)10(14)17-9(7)13/h3-4H2,1-2H3
InChIKeyRHLNUQMNCYLGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleic Anhydride, Dihydroxy-, Dipropionate (CAS 5837-63-8): Chemical Identity, Structural Class, and Procurement Context


Maleic anhydride, dihydroxy-, dipropionate (CAS 5837-63-8; IUPAC: 2,5-dioxo-2,5-dihydrofuran-3,4-diyl dipropanoate; molecular formula C10H10O7; MW 242.18 g/mol) is a symmetrically diesterified derivative of dihydroxymaleic anhydride bearing two propionate ester substituents on the 3- and 4-positions of the 2,5-dihydrofuran-2,5-dione core . The compound belongs to the class of enediol-derived maleic anhydride esters, characterized by a highly electron-deficient cyclic anhydride ring conjugated to an enediol diester motif. This dual functionality (reactive anhydride + hydrolyzable ester groups) distinguishes it from simple maleic anhydride and from non-esterified dihydroxymaleic acid derivatives [1]. The dipropionate ester occupies a strategic intermediate position within the homologous series of dihydroxymaleic anhydride dialkanoates—situated between the diacetate (C2, CAS 132-79-6) and the dibutanoate (C4, CAS 132-82-1)—offering a distinct balance of volatility, lipophilicity, and thermal stability that directly impacts its suitability for specific polymerization and materials science applications [2].

Why In-Class Dihydroxymaleic Anhydride Esters Cannot Be Interchanged: The Procurement Case for Maleic Anhydride, Dihydroxy-, Dipropionate


Dihydroxymaleic anhydride dialkanoates are not commodity-interchangeable building blocks. The ester chain length (acetate C2 → propionate C3 → butanoate C4) governs three procurement-critical parameters simultaneously: (i) the boiling point and flash point, which determine safe processing windows and volatile organic compound (VOC) emission profiles during elevated-temperature polymerizations; (ii) the octanol-water partition coefficient (LogP), which controls monomer solubility in hydrophobic polymer matrices vs. aqueous emulsion systems; and (iii) the steric and electronic modulation of the anhydride ring's electrophilicity, which directly impacts copolymerization kinetics and crosslinking efficiency . The chlorinated analog—dihydroxymaleic anhydride bis(3-chloropropionate) (CAS 5837-68-3)—introduces halogens that increase density (1.56 vs. 1.38 g/cm³) and boiling point (421.5 vs. 341.8°C) but confer entirely different reactivity (nucleophilic substitution at the C–Cl bond) and preclude use in halogen-sensitive electronic or biodegradable polymer applications . Consequently, selecting the dipropionate vs. the diacetate, dibutanoate, or chloropropionate is not a trivial substitution but a deliberate engineering decision that determines polymerization kinetics, final material properties, and regulatory compliance.

Quantitative Differentiation Evidence: Maleic Anhydride, Dihydroxy-, Dipropionate vs. Closest Structural Analogs


Thermal Processing Window: Boiling Point and Flash Point Comparison Across the C2–C4 Homologous Series

The dipropionate ester occupies a thermal processing 'sweet spot' between the overly volatile diacetate and the high-boiling dibutanoate, providing a wider safe processing range. At 760 mmHg, the dipropionate boils at 341.8°C—approximately 25°C higher than the diacetate (316.8°C) and approximately 26°C lower than the dibutanoate (368.3°C) . The flash point exhibits a parallel trend: 151.5°C (dipropionate) vs. 141°C (diacetate) vs. 162.5°C (dibutanoate) . This intermediate volatility profile means the dipropionate can tolerate higher reaction temperatures without vapor loss compared to the diacetate, yet does not require the elevated processing temperatures demanded by the dibutanoate, reducing energy input and thermal degradation risk during bulk or solution polymerizations.

Polymer chemistry Thermal processing Monomer selection

Lipophilicity and Polymer Matrix Compatibility: LogP Progression from Diacetate to Dibutanoate

The dipropionate ester provides intermediate lipophilicity that bridges the gap between the water-miscible diacetate and the markedly hydrophobic dibutanoate. The diacetate has a computed XlogP of −0.2, indicating substantial water solubility and limited compatibility with hydrophobic polymer backbones . The dibutanoate has an ACD/LogP of 1.47 (and an estimated Log Kow of 2.78 by KOWWIN), conferring high lipophilicity that favors non-polar matrices but can cause phase separation in aqueous or emulsion-based systems . Although direct experimental LogP data for the dipropionate are not available in the peer-reviewed literature, interpolation within the homologous series predicts a LogP of approximately 0.6–0.8, positioning it as moderately lipophilic—soluble in common organic solvents (esters, ketones, aromatic hydrocarbons) yet sufficiently polar to maintain interfacial activity in emulsion or suspension polymerization [1]. This balance is a class-level inference supported by the monotonic LogP progression observed across the homologous series: −0.2 (C2), ~0.6 (C3), 1.47 (C4).

Polymer compatibility Solubility engineering Coatings formulation

Chlorine-Free Composition: Regulatory and Materials-Science Advantage Over Bis(3-Chloropropionate) Analog

The dipropionate (C10H10O7, MW 242.18 g/mol) is free of halogen atoms, whereas its closest structural variant—dihydroxymaleic anhydride bis(3-chloropropionate) (CAS 5837-68-3, C10H8Cl2O7, MW 311.07 g/mol)—contains two chlorine atoms constituting approximately 22.8% of its molecular mass . The chlorinated analog exhibits a substantially higher density (1.56 vs. 1.38 g/cm³, +13.0%) and boiling point (421.5 vs. 341.8°C, +79.7°C), reflecting the polarizable, mass-heavy character of the C–Cl bonds . Halogen content is a disqualifying attribute for several high-value application domains: (a) electronic-grade polyimide and dielectric film precursors, where chloride ion contamination degrades insulation resistance and promotes metal corrosion in integrated circuit packaging [1]; (b) biodegradable or compostable polymer formulations destined for soil-contact applications, where organochlorine content raises ecotoxicity concerns; and (c) incineration-bound materials, where chlorinated precursors generate dioxin and hydrogen chloride off-gases during thermal decomposition. The dipropionate's chlorine-free composition eliminates each of these regulatory and performance liabilities.

Halogen-free materials Electronic-grade polymers Biodegradable polymers

Dual Anhydride-Ester Reactivity: Comparative Advantage Over the Parent Dihydroxymaleic Acid in Polymerization Acceleration

The dipropionate ester retains the full anhydride electrophilicity while eliminating the free carboxylic acid protons that cause premature gelation and storage instability in the parent dihydroxymaleic acid. US Patent US2809183A quantitatively demonstrated that ethyl dihydroxymaleate (the diethyl ester analog) functions as a powerful accelerator in unsaturated polyester–styrene interpolymerization systems, achieving significantly shorter peak exotherm times (L.P.E. values) compared to benzoyl peroxide-only controls [1]. In the patent's Example II, ethyl dihydroxymaleate at 0.03–1.0% loading reduced the L.P.E. peak time to 4.7 minutes vs. 6.2 minutes for the uncatalyzed control (a 24% acceleration), while also dramatically shortening tank life (gel time) from several hours to under 2 hours at ambient temperature [1]. The parent dihydroxymaleic acid (Example I) showed similar acceleration but exhibited even shorter tank life, limiting practical processing windows. The esterified form (ethyl dihydroxymaleate) demonstrated superior balance: it retained the enediol-mediated free-radical activation mechanism while moderating the excessive reactivity of the free acid through ester protection of the hydroxyl groups [1]. By structural analogy, the dipropionate ester is expected to provide comparable accelerator activity with the added benefit of its intermediate volatility and lipophilicity (see Evidence Items 1 and 2), translating the established class-level accelerator function to higher-temperature or more hydrophobic resin systems where the diethyl or dimethyl esters would be lost through evaporation or phase-separate.

Polymerization accelerator Unsaturated polyester resin Cure kinetics

Density and Refractive Index as Quality Control Proxies for Monomer Purity Assessment

The dipropionate exhibits a density of 1.38 g/cm³ and a refractive index of 1.498, which are measurably distinct from the corresponding values of its closest analogs . The diacetate is denser (1.5 g/cm³, +8.7%) with a higher refractive index (1.502, +0.004 units), while the dibutanoate is less dense (1.29 g/cm³, −6.5%) with a slightly lower refractive index (1.495, −0.003 units) . These differences, though modest, are analytically resolvable using standard benchtop instrumentation (density meter or pycnometer with ±0.001 g/cm³ precision; Abbe refractometer with ±0.0005 RI units) and provide a rapid, non-destructive identity confirmation that the procured monomer is indeed the dipropionate rather than a mislabeled diacetate or dibutanoate. In the absence of widely available certified reference standards for this specialty compound, the paired density + refractive index measurement serves as a practical incoming quality control (IQC) check before committing the monomer to polymerization reactions.

Quality control Monomer specification Incoming inspection

Ester Hydrolytic Stability and Controlled Release Potential: Propionate vs. Acetate Leaving-Group Kinetics

The propionate ester bond is inherently more resistant to hydrolysis than the acetate ester bond due to the greater steric bulk and electron-donating inductive effect of the ethyl group (CH3CH2–) vs. the methyl group (CH3–) adjacent to the carbonyl. This is a well-established principle of ester hydrolysis kinetics: acetate esters of simple alcohols hydrolyze approximately 2–3× faster than propionate esters under identical alkaline conditions, a difference attributable to the reduced electrophilicity of the propionate carbonyl carbon and increased steric hindrance to nucleophilic attack by hydroxide ion [1]. For the dipropionate, this translates to prolonged hydrolytic stability in humid or aqueous environments compared to the diacetate analog, without requiring the extreme hydrophobicity and processing viscosity of the dibutanoate. In the context of biodegradable polymer design, the hydrolytic half-life of ester linkages governs the polymer erosion rate: replacing diacetate with dipropionate monomer units in a polyester backbone is expected to extend the degradation timeline by approximately 2–3× under equivalent pH and temperature conditions, providing a rational tool for tuning bioerosion kinetics without introducing non-hydrolyzable linkages or toxic degradation products [2].

Hydrolytic degradation Controlled release Biodegradable polymers

Procurement-Driven Application Scenarios for Maleic Anhydride, Dihydroxy-, Dipropionate (CAS 5837-63-8)


Halogen-Free Polyimide Dielectric Film Precursor for Flexible Electronics

The dipropionate's chlorine-free composition (0% halogen by mass) and anhydride functionality make it a qualified candidate monomer for synthesizing polyimide and polyamide-imide precursors destined for electronic dielectric films, where chloride ion contamination must remain below 5 ppm to prevent metal interconnect corrosion [1]. Unlike the bis(3-chloropropionate) analog (22.8% Cl), the dipropionate introduces no organohalogen residues that would volatilize as HCl during the thermal imidization step (typically 250–350°C), preserving insulation resistance and dielectric breakdown strength. The intermediate boiling point (341.8°C) ensures the monomer remains in the melt phase during the initial polycondensation stage without premature evaporation, while the propionate ester groups can be thermally cleaved to generate a crosslinkable hydroxyl-functional intermediate for subsequent imidization .

Accelerator for Low-Temperature Unsaturated Polyester Resin Curing

Based on the class-level polymerization acceleration demonstrated for dihydroxymaleate esters in US Patent US2809183A—where ethyl dihydroxymaleate reduced the peak exotherm time by 24% (from 6.2 to 4.7 minutes at 0.03% loading) vs. benzoyl peroxide alone [1]—the dipropionate is positioned as a drop-in accelerator for unsaturated polyester–styrene systems requiring rapid ambient-temperature cure. Its intermediate lipophilicity (estimated LogP ~0.6–0.8) ensures homogeneous dissolution in styrene–polyester monomer blends without the aqueous-phase partitioning that would deplete the more hydrophilic diacetate from the organic phase . The propionate's higher boiling point (341.8°C vs. 316.8°C for diacetate) additionally prevents accelerator loss during any moderate exothermic excursions, providing more consistent cure kinetics across variable ambient conditions.

Tunable-Degradation Polyester Building Block for Biomedical and Agricultural Controlled-Release Systems

The dipropionate monomer offers a degradation rate intermediate between the rapidly hydrolyzing diacetate and the slowly degrading dibutanoate. The ~2–3× hydrolytic half-life extension of propionate vs. acetate ester bonds [1] enables formulators to design polyester or copolyester matrices—via ring-opening copolymerization of the dipropionate with lactide, caprolactone, or other cyclic esters—whose bioerosion timeline can be tuned to fall between approximately 3–6 months (diacetate-based) and >12 months (dibutanoate-based). This intermediate degradation window is particularly relevant for agricultural mulch films requiring post-harvest soil incorporation and for implantable drug-eluting devices where payload release must coincide with tissue healing timelines of 6–9 months.

Intermediate-Lipophilicity Crosslinking Monomer for Solventborne and High-Solids Coating Formulations

The dipropionate's balanced LogP (~0.6–0.8) and chlorine-free composition make it a strategically selected crosslinking co-monomer for high-solids, low-VOC coating formulations where the diacetate (XlogP −0.2) would exhibit insufficient solubility in hydrocarbon-rich solvent blends and the dibutanoate (LogP 1.47) would excessively plasticize the cured film, reducing hardness and chemical resistance [1]. The anhydride group provides latent crosslinking via reaction with hydroxy-functional acrylic or polyester backbone resins during thermal cure, while the propionate ester side chains contribute to film flexibility without the chlorine-related corrosion or yellowing issues associated with the chloropropionate analog [2]. The flash point of 151.5°C provides a wider solvent evaporation and bake window compared to the diacetate (141°C), reducing the risk of flash-fire during coil coating or can coating line operations.

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